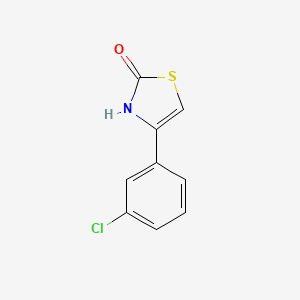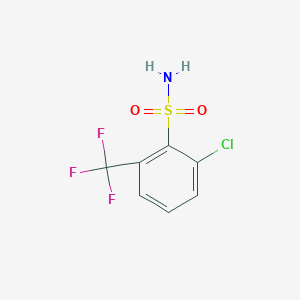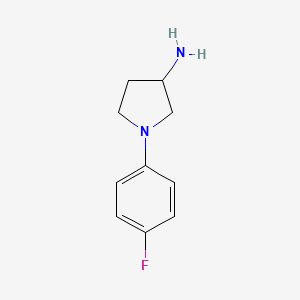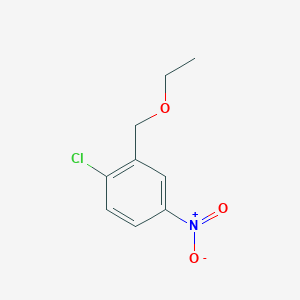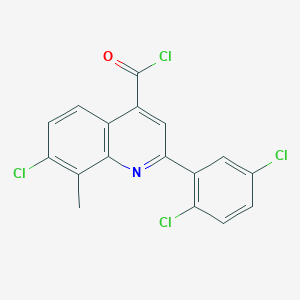
7-Chloro-2-(2,5-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
7-Chloro-2-(2,5-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride, also known as CMPQ, is an organic compound that has been used in a variety of scientific research applications. CMPQ is a quinoline derivative, which is a type of heterocyclic aromatic organic compound composed of a benzene ring fused with an isoquinoline ring. CMPQ has a variety of properties that make it an attractive choice for researchers, including its low toxicity and low cost.
Scientific Research Applications
Chemical Properties and Crystal Structure
A study on diastereoisomers of 1,4-dihydropyridine derivatives, related to the compound , revealed that cocrystals formed exhibit disorder in the quinoline ring system due to the random occurrence of diastereoisomers. This research is significant for understanding the crystallography and chemical behavior of similar quinoline compounds, potentially offering insights into the properties of 7-Chloro-2-(2,5-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride (Linden et al., 2006).
Photophysical Properties
The photophysical properties of tricarbonylrhenium(I) derivatives, which are structurally related to the target compound, have been extensively studied. This research could be crucial in understanding the photophysical behavior of this compound, potentially leading to applications in fields like material sciences or photodynamic therapy (Albertino et al., 2007).
Crystallography and Hydrogen Bonding
A study focusing on Methyl 2-{[(6S*,7R*,8S*)-7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate, a compound with structural similarities, explored the inclination of the phenyl ring to the quinoline ring and how molecules are linked by hydrogen bonds. This information contributes to a broader understanding of molecular interactions and crystal structures that may be relevant to the compound of interest (Mague et al., 2017).
Synthesis and Characterization
The synthesis and characterization of novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide derivatives from compounds structurally similar to the target molecule have been documented. Such studies are pivotal in understanding the chemical synthesis routes and properties of quinoline derivatives, which can be applied to the compound (Navabeh & Seyed Marziyeh, 2015).
Antimicrobial Activities
Research into the antimicrobial activities of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, which bear a resemblance to the chemical structure of the target compound, has been conducted. This kind of research can be vital for exploring potential pharmaceutical applications of similar compounds (Patel & Shaikh, 2011).
Ligand and Complex Formation
Studies on the formation of palladium allyl phosphanylquinoline complexes, involving ligands similar to the compound , have been conducted. Insights from such research can be crucial for understanding the complexation and coordination chemistry of quinoline derivatives, potentially leading to applications in catalysis or material science (Canovese et al., 2010).
properties
IUPAC Name |
7-chloro-2-(2,5-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl4NO/c1-8-13(19)5-3-10-11(17(21)23)7-15(22-16(8)10)12-6-9(18)2-4-14(12)20/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHBKJMQVHQUIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=C(C=CC(=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




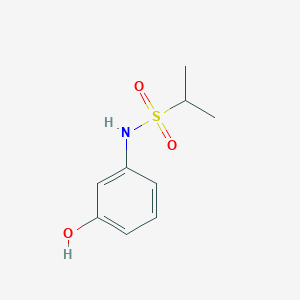

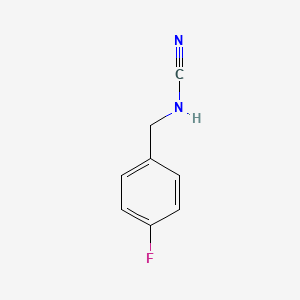

![1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1454235.png)
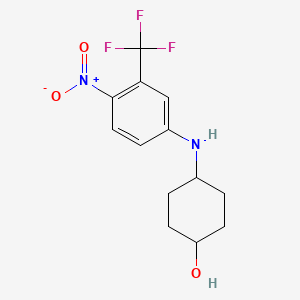
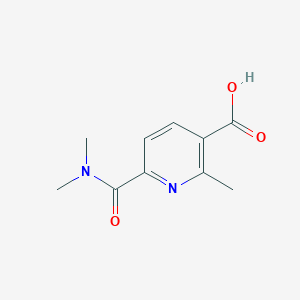

![4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid](/img/structure/B1454239.png)
